molecular formula C14H15NS3 B2362111 4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione CAS No. 309265-60-9

4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione

Cat. No.: B2362111
CAS No.: 309265-60-9
M. Wt: 293.46
InChI Key: OCGSUULFZGILFI-UHFFFAOYSA-N
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Description

“4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione” is a chemical compound with the molecular formula C14H15NS3 and a molecular weight of 293.46 . It is used for research purposes .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 1,2-Dihydro-2,2,4-trimethylquinoline and its 1-methyl and 6-ethoxy-derivatives gave 4,5-dihydro-4,4-dimethyl-1H-[1,2]dithiolo[3,4-c]quinoline-1-thiones on heating with sulfur .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 14 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 3 sulfur atoms .

Scientific Research Applications

Protein Kinase Inhibition

A study by Medvedeva and Shikhaliev (2022) explored the synthesis of derivatives of 4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thiones, identifying several substances with antitumor activity. These compounds showed significant inhibition of JAK3 and other kinases, suggesting their potential in cancer treatment and other multifactorial diseases (Medvedeva & Shikhaliev, 2022).

Synthesis of Novel Heterocyclic Systems

In 2006, Medvedeva et al. developed novel polycondensed heterocyclic systems using 4,5-dihydro-[1,2]dithiolo[3,4-c]quinoline-1-thiones, demonstrating their application in the creation of complex chemical structures (Medvedeva, Leshcheva, Shikhaliev, & Solov’ev, 2006).

1,3-Dipolar Cycloaddition Reactions

Research by Shikhaliev et al. (1999) focused on the behavior of these compounds in 1,3-dipolar cycloaddition reactions, revealing their utility in forming substituted 1,2-dihydroquinoline-3-thiones and other complex structures (Shikhaliev, Medvedeva, Ermolova, & Shatalov, 1999).

Synthesis of Thioamides and Derivatives

Manahelohe et al. (2015) synthesized derivatives of 1H-1,2-dithiol-1-thiones containing the hydroquinoline moiety, expanding the potential applications of these compounds in chemical synthesis (Manahelohe, Shikhaliev, & Potapov, 2015).

Antimicrobial Activity

Kartsev et al. (2019) designed and synthesized dithioloquinolinethiones, evaluating their antimicrobial activity. These compounds showed significant effectiveness against various bacterial and fungal species, indicating their potential as antibacterial and antifungal agents (Kartsev, Shikhaliev, Geronikaki, Medvedeva, Ledenyova, Krysin, Petrou, Ćirić, Glamočlija, & Soković, 2019).

Antioxidant Applications

Ozhogina et al. (1991) explored the antioxidant properties of sulfur-containing hydroquinolines, including 4,5-dihydro-4,4-dimethyl-2,3-dithiolo[5,4-c]quinoline-1-thiones, in the polymerization of vinyl monomers. This study highlights the potential of these compounds as effective antioxidants in various chemical processes (Ozhogina, Gol'dfein, Chumaevskii, Shikhaliev, Shmyreva, & Rozantsev, 1991).

Mechanism of Action

Target of Action

Similar compounds have been known to inhibit protein kinases , suggesting that 4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione may also target these enzymes.

Mode of Action

It’s suggested that similar compounds inhibit protein kinases, which play a crucial role in cell signaling . Therefore, it’s plausible that this compound interacts with its targets, leading to changes in cell signaling pathways.

Properties

IUPAC Name

4,4,6,8-tetramethyl-5H-dithiolo[3,4-c]quinoline-1-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NS3/c1-7-5-8(2)11-9(6-7)10-12(14(3,4)15-11)17-18-13(10)16/h5-6,15H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCGSUULFZGILFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C3=C(C(N2)(C)C)SSC3=S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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